molecular formula C15H11Cl4N3O3 B11701288 3-nitro-N-[2,2,2-trichloro-1-(4-chloroanilino)ethyl]benzamide

3-nitro-N-[2,2,2-trichloro-1-(4-chloroanilino)ethyl]benzamide

Cat. No.: B11701288
M. Wt: 423.1 g/mol
InChI Key: SCXGNKTVAMPOGP-UHFFFAOYSA-N
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Description

3-nitro-N-[2,2,2-trichloro-1-(4-chloroanilino)ethyl]benzamide is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique molecular structure, which includes nitro, trichloro, and chloroanilino groups attached to a benzamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-nitro-N-[2,2,2-trichloro-1-(4-chloroanilino)ethyl]benzamide typically involves multiple steps, starting from readily available precursors. One common method involves the nitration of a benzamide derivative, followed by the introduction of the trichloro and chloroanilino groups through a series of substitution reactions. The reaction conditions often require the use of strong acids, bases, and organic solvents to facilitate the desired transformations.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and chlorination processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-nitro-N-[2,2,2-trichloro-1-(4-chloroanilino)ethyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The trichloro and chloroanilino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

3-nitro-N-[2,2,2-trichloro-1-(4-chloroanilino)ethyl]benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-nitro-N-[2,2,2-trichloro-1-(4-chloroanilino)ethyl]benzamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo redox reactions, generating reactive intermediates that interact with cellular components. The trichloro and chloroanilino groups may enhance the compound’s binding affinity to certain proteins or enzymes, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-nitro-N-[2,2,2-trichloro-1-(3-p-tolyl-thiourea)ethyl]benzamide
  • 3-nitro-N-[2,2,2-trichloro-1-(4-methoxy-phenylamino)ethyl]benzamide
  • 3-nitro-N-[2,2,2-trichloro-1-(4-iodoanilino)ethyl]benzamide

Uniqueness

3-nitro-N-[2,2,2-trichloro-1-(4-chloroanilino)ethyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both nitro and trichloro groups enhances its reactivity and potential for diverse applications in research and industry.

Properties

Molecular Formula

C15H11Cl4N3O3

Molecular Weight

423.1 g/mol

IUPAC Name

3-nitro-N-[2,2,2-trichloro-1-(4-chloroanilino)ethyl]benzamide

InChI

InChI=1S/C15H11Cl4N3O3/c16-10-4-6-11(7-5-10)20-14(15(17,18)19)21-13(23)9-2-1-3-12(8-9)22(24)25/h1-8,14,20H,(H,21,23)

InChI Key

SCXGNKTVAMPOGP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC(C(Cl)(Cl)Cl)NC2=CC=C(C=C2)Cl

Origin of Product

United States

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